2-Fluoro-6-methylpyridine

Catalog No.
S704860
CAS No.
407-22-7
M.F
C6H6FN
M. Wt
111.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methylpyridine

CAS Number

407-22-7

Product Name

2-Fluoro-6-methylpyridine

IUPAC Name

2-fluoro-6-methylpyridine

Molecular Formula

C6H6FN

Molecular Weight

111.12 g/mol

InChI

InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3

InChI Key

UDMNVTJFUISBFD-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)F

Canonical SMILES

CC1=NC(=CC=C1)F

Precursor for Synthesis of Functional Molecules:

The presence of the fluorine and methyl groups in its structure makes 2-F-6-MP a valuable building block for the synthesis of more complex functional molecules. Researchers utilize it as a starting material for the preparation of various heterocyclic compounds, including pharmaceuticals, agrochemicals, and materials with specific functionalities [].

For instance, a study published in the journal "Tetrahedron Letters" describes the synthesis of novel fluorinated pyridyl derivatives using 2-F-6-MP as a key precursor []. These derivatives exhibit potential applications in medicinal chemistry due to their unique biological properties.

Solvent and Reaction Media:

-F-6-MP possesses suitable physical and chemical properties, such as a moderate boiling point and good thermal stability, making it applicable as a solvent or reaction medium in specific scientific research settings. Its ability to dissolve various organic compounds allows its use in reactions requiring non-aqueous environments.

A study published in the journal "Synthetic Communications" explores the use of 2-F-6-MP as a solvent for the palladium-catalyzed Suzuki-Miyaura coupling reaction, demonstrating its effectiveness in facilitating this important organic transformation.

Reference Compound in Spectroscopy:

Due to its distinct chemical structure and well-characterized spectral properties, 2-F-6-MP can be employed as a reference compound in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to compare and analyze other unknown compounds based on their spectral similarities or differences.

For example, a research article published in the journal "Magnetic Resonance in Chemistry" utilizes 2-F-6-MP as a reference compound for the characterization of novel fluorinated pyridines, allowing for the precise identification of their structural features [].

2-Fluoro-6-methylpyridine is an organic compound with the molecular formula C₆H₆FN and a molecular weight of 111.12 g/mol. It is characterized by a pyridine ring substituted with a fluorine atom at the second position and a methyl group at the sixth position. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 135 °C. Due to its structural features, it exhibits unique chemical properties, making it valuable in various synthetic applications.

  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, facilitating various synthetic pathways.
  • Electrophilic Aromatic Substitution: The methyl group enhances the reactivity of the aromatic ring, allowing for electrophilic substitutions.
  • Fluorination Reactions: It can undergo further fluorination reactions, which can be catalyzed by metal oxides or other catalysts in the presence of hydrogen fluoride .

Research indicates that 2-fluoro-6-methylpyridine exhibits biological activity, particularly in medicinal chemistry. Its derivatives have been studied for potential therapeutic effects, including anti-cancer properties. The compound's ability to interact with biological targets is attributed to its structural characteristics, which allow it to mimic natural substrates or ligands.

Several methods exist for synthesizing 2-fluoro-6-methylpyridine:

  • Catalytic Fluorination: This method involves the fluorination of 2-chloro-6-methylpyridine using hydrogen fluoride over metal oxide catalysts at elevated temperatures .
  • Nucleophilic Aromatic Substitution: The compound can be synthesized through nucleophilic substitution reactions where suitable nucleophiles replace the fluorine atom.
  • Direct Fluorination: Direct fluorination methods using fluorinating agents can also yield 2-fluoro-6-methylpyridine from other pyridine derivatives.

2-Fluoro-6-methylpyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
  • Agricultural Chemicals: The compound is utilized in developing agrochemicals, including herbicides and pesticides.
  • Material Science: It is employed in the synthesis of functional materials due to its unique electronic properties.

Studies on the interactions of 2-fluoro-6-methylpyridine with biological systems indicate that it can bind to specific receptors or enzymes, influencing their activity. These interactions are crucial for understanding its potential therapeutic applications and toxicity profiles. Further research is needed to elucidate its complete interaction mechanism within biological contexts.

In comparison to other pyridine derivatives, 2-fluoro-6-methylpyridine exhibits distinct properties due to its unique substitution pattern. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
2-Chloro-6-methylpyridineC₆H₆ClNChlorine atom substitution; less reactive
3-Fluoro-6-methylpyridineC₆H₆FNFluorine at the third position; different reactivity profile
4-Fluoro-6-methylpyridineC₆H₆FNFluorine at the fourth position; altered electronic properties
2-MethylpyridineC₆H₇NLacks fluorine; simpler reactivity

The uniqueness of 2-fluoro-6-methylpyridine lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its fluorine substitution enhances its electrophilicity and potentially alters its pharmacokinetic properties, making it a subject of interest in chemical research and drug development.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

407-22-7

Wikipedia

2-Fluoro-6-methylpyridine

Dates

Modify: 2023-08-15

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